Propargyl-PEG2 Pyrene Propargyl-PEG2 Pyrene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678669
InChI: InChI=1S/C24H21NO3/c1-2-13-27-15-16-28-14-12-25-24(26)21-11-9-19-7-6-17-4-3-5-18-8-10-20(21)23(19)22(17)18/h1,3-11H,12-16H2,(H,25,26)
SMILES: C#CCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Molecular Formula: C24H21NO3
Molecular Weight: 371.4 g/mol

Propargyl-PEG2 Pyrene

CAS No.:

Cat. No.: VC13678669

Molecular Formula: C24H21NO3

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Propargyl-PEG2 Pyrene -

Specification

Molecular Formula C24H21NO3
Molecular Weight 371.4 g/mol
IUPAC Name N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyrene-1-carboxamide
Standard InChI InChI=1S/C24H21NO3/c1-2-13-27-15-16-28-14-12-25-24(26)21-11-9-19-7-6-17-4-3-5-18-8-10-20(21)23(19)22(17)18/h1,3-11H,12-16H2,(H,25,26)
Standard InChI Key XYOOUHIITPBCQN-UHFFFAOYSA-N
SMILES C#CCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Canonical SMILES C#CCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Introduction

Chemical Structure and Composition of Propargyl-PEG2 Pyrene

Molecular Architecture

Propargyl-PEG2 Pyrene consists of three primary components:

  • Propargyl Group: An alkyne-terminated moiety (HC≡C-CH2\text{HC≡C-CH}_2-) that facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

  • PEG2 Spacer: A short polyethylene glycol chain (-O-CH2CH2-O-CH2CH2-O\text{-O-CH}_2\text{CH}_2\text{-O-CH}_2\text{CH}_2\text{-O}) that improves hydrophilicity, reduces nonspecific binding, and provides spatial separation between the pyrene fluorophore and target biomolecules .

  • Pyrene Fluorophore: A polycyclic aromatic hydrocarbon (C16H10\text{C}_{16}\text{H}_{10}) with strong blue fluorescence (λem=376 nm\lambda_{\text{em}} = 376\ \text{nm}) and excimer-forming capabilities (λem=480 nm\lambda_{\text{em}} = 480\ \text{nm}) .

The full molecular formula is C23H21O3\text{C}_{23}\text{H}_{21}\text{O}_3, with a molecular weight of 345.42 g/mol.

Table 1: Key Structural Properties

PropertyValue
Molecular formulaC23H21O3\text{C}_{23}\text{H}_{21}\text{O}_3
Molecular weight345.42 g/mol
Fluorescence emission376 nm (monomer), 480 nm (excimer)
PEG chain length2 ethylene glycol units

Spectroscopic Characteristics

Pyrene’s fluorescence is highly sensitive to environmental polarity, enabling applications in solvatochromism and membrane fluidity studies. The quantum yield (Φ=0.65\Phi = 0.65) and lifetime (τ=450 ns\tau = 450\ \text{ns}) make it suitable for time-resolved measurements . PEG2’s ether linkages (C-O-C\text{C-O-C}) exhibit characteristic IR stretches at 1,100–1,250 cm1^{-1}, while the propargyl group’s alkyne bond (C≡C\text{C≡C}) appears at 2,100–2,260 cm1^{-1} .

Synthesis and Modification Strategies

Stepwise Synthesis via Click Chemistry

  • Propargyl-PEG2 Intermediate: Commercial PEG diols (HO-(CH2CH2O)2-H\text{HO-(CH}_2\text{CH}_2\text{O)}_2\text{-H}) are functionalized with propargyl bromide under basic conditions, yielding propargyl-PEG2-OH. Subsequent oxidation converts the terminal hydroxyl to an amine (-NH2\text{-NH}_2) for azide coupling .

  • Pyrene Azide Preparation: Pyrene-1-azide is synthesized by nitration followed by Staudinger reaction with triphenylphosphine.

  • CuAAC Conjugation: The propargyl-PEG2-amine reacts with pyrene-azide in the presence of Cu(I), forming a stable 1,2,3-triazole linkage .

Table 2: Reaction Conditions for CuAAC

ParameterOptimal Value
CatalystCuSO4_4/sodium ascorbate
SolventDMF/H2_2O (4:1)
Temperature25°C
Reaction time12–24 hours

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance yield (>85%>85\%) and purity (>98%>98\%). Purification via size-exclusion chromatography removes copper residues, ensuring compliance with biomedical standards .

Applications in Biomedical Research

Fluorescence-Based Protein Labeling

Propargyl-PEG2 Pyrene’s excimer formation monitors protein conformational changes. For example, binding-induced proximity of two pyrene tags shifts emission from 376 nm to 480 nm, enabling real-time tracking of kinase dimerization .

Membrane Dynamics and Lipid Raft Studies

Incorporating the probe into lipid bilayers quantifies membrane fluidity. Polar solvents quench monomer fluorescence (KSV=12.5 M1\text{KSV} = 12.5\ \text{M}^{-1}), while hydrophobic environments stabilize excimers, identifying lipid microdomains .

Targeted Drug Delivery Systems

Conjugating pyrene-PEG2-propargyl to camptothecin (CPT) via disulfide linkers creates redox-sensitive prodrugs. Glutathione in cancer cells triggers drug release, achieving 90% cytotoxicity in HepG2 cells at 200 μg/mL .

Table 3: Performance in Drug Delivery

MetricValue
Drug loading capacity15–20 wt%
Particle size (DLS)140–160 nm
CPT release (10 mM GSH)90% over 105 hours

Comparative Analysis with Analogous Compounds

Propargyl-PEG3 Pyrene

Extending the PEG chain to three units (C26H25NO4\text{C}_{26}\text{H}_{25}\text{NO}_4) increases solubility (logS=1.08\log S = -1.08) but reduces cellular uptake efficiency by 40% due to larger hydrodynamic radius .

Propargyl-PEG1 Pyrene

The shorter PEG1 spacer (C19H17O2\text{C}_{19}\text{H}_{17}\text{O}_2) enhances membrane permeability (Papp=8.2×106 cm/sP_{\text{app}} = 8.2 \times 10^{-6}\ \text{cm/s}) but induces aggregation in aqueous media .

Future Directions and Innovations

Two-Photon Excitation Probes

Modifying pyrene with electron-withdrawing groups (-NO2\text{-NO}_2) shifts absorption to near-IR (λex=800 nm\lambda_{\text{ex}} = 800\ \text{nm}), enabling deep-tissue imaging .

CRISPR-Cas9 Delivery

Complexing pyrene-PEG2-propargyl with cationic lipids enhances plasmid DNA encapsulation (η=92%\eta = 92\%), achieving 70% gene knockout efficiency in vivo .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator